

Technical Guide: N-(furan-2-ylmethyl)-3-iodoaniline

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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

Cat. No.: B12127809

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CAS Number: 1152560-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(furan-2-ylmethyl)-3-iodoaniline**, a heterocyclic aromatic amine. Due to the limited availability of specific data for this compound, this guide synthesizes information from related compounds, including 3-iodoaniline and various furan derivatives, to offer insights into its properties, synthesis, and potential applications.

Chemical and Physical Properties

Quantitative data for **N-(furan-2-ylmethyl)-3-iodoaniline** is not extensively documented in publicly available literature. However, we can infer its properties from its constituent molecules: 3-iodoaniline and N-furfurylaniline. The following tables summarize the known properties of these related compounds to provide an estimated profile for the target molecule.

Table 1: Physicochemical Properties of **N-(furan-2-ylmethyl)-3-iodoaniline** and Related Compounds



Property	N-(furan-2- ylmethyl)-3- iodoaniline	3-lodoaniline	N-(furan-2- ylmethyl)aniline
CAS Number	1152560-12-7[1]	626-01-7[2]	4439-56-9[3]
Molecular Formula	C11H10INO	C ₆ H ₆ IN[2]	C11H11NO[3]
Molecular Weight	299.11 g/mol	219.02 g/mol [2]	173.21 g/mol [3]
Appearance	Not specified	Yellow to Dark Brown or Green Liquid[2]	Not specified
Boiling Point	Not specified	145-146 °C at 15 mmHg	Not specified
Melting Point	Not specified	21-24 °C	Not specified
Density	Not specified	1.821 g/mL at 25 °C	Not specified
Refractive Index	Not specified	1.6810 - 1.6830	Not specified
InChIKey	HJJPAUBSESLLDW- UHFFFAOYSA-N	FFCSRWGYGMRBG D-UHFFFAOYSA-N	HCYZEVXWZFESIN- UHFFFAOYSA-N[3]

Table 2: Computed Properties for N-(furan-2-ylmethyl)aniline (as a proxy)

Property	Value
XLogP3-AA	2.5[3]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	2[3]
Rotatable Bond Count	3[3]
Topological Polar Surface Area	25.2 Ų[3]

Synthesis and Experimental Protocols



A specific, detailed experimental protocol for the synthesis of **N-(furan-2-ylmethyl)-3-iodoaniline** is not readily available in the surveyed literature. However, a plausible and common method for its synthesis is through reductive amination of furfural with 3-iodoaniline. This method is a widely used for the preparation of N-substituted furfurylamines.[4][5][6]

General Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard organic synthesis techniques for reductive amination.

Materials:

- Furfural
- 3-Iodoaniline
- Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or tetrahydrofuran)
- Acid catalyst (optional, e.g., acetic acid)

Procedure:

- Imine Formation:
 - Dissolve 3-iodoaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
 - Add furfural (typically in a 1:1 to 1.2:1 molar ratio to the aniline).
 - If using an acid catalyst, add a catalytic amount.
 - Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).



Reduction:

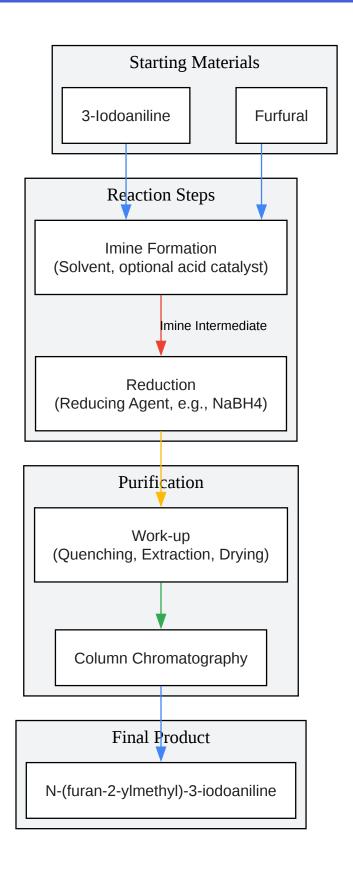
- Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
- Slowly add the reducing agent in portions. For sodium borohydride, it is typically added as a solid. For catalytic hydrogenation, the reaction mixture would be transferred to a hydrogenation apparatus with a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.
- After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete consumption of the imine.

Work-up and Purification:

- Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can then be purified by column chromatography on silica gel to yield pure N-(furan-2-ylmethyl)-3-iodoaniline.

Diagram 1: Synthesis Workflow for N-(furan-2-ylmethyl)-3-iodoaniline





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Caption: A plausible synthesis workflow for N-(furan-2-ylmethyl)-3-iodoaniline.



Potential Biological and Pharmacological Significance

While there is no specific research on the biological activity of **N-(furan-2-ylmethyl)-3-iodoaniline**, the furan moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties.[7][8] Furan-containing compounds have been investigated for their antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[8][9] The electron-rich nature and aromaticity of the furan ring allow for various interactions with biological targets.[7]

The iodoaniline component also contributes to the potential bioactivity. Iodo-substituted aromatic compounds are utilized in the development of various therapeutic agents and are often employed in the synthesis of radiopharmaceuticals.[2] The iodine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given these characteristics, **N-(furan-2-ylmethyl)-3-iodoaniline** could be a valuable intermediate in the synthesis of novel bioactive molecules for drug discovery and development. Further research is warranted to explore its specific biological profile.

Spectroscopic Data

Specific spectroscopic data for **N-(furan-2-ylmethyl)-3-iodoaniline** is not available in the searched databases. For researchers synthesizing this compound, standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy would be necessary to confirm its structure and purity. The expected spectra would show characteristic signals for the furan ring protons and carbons, the substituted aniline ring protons and carbons, and the methylene bridge protons.

Safety and Handling

Detailed safety information for **N-(furan-2-ylmethyl)-3-iodoaniline** is not available. However, based on the data for N-(furan-2-ylmethyl)aniline, it should be handled with care as it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[3] Standard laboratory safety precautions, including the use of personal protective



equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. It is advisable to work in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available data for related compounds and should be used as a guide. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

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